Benzenebutanoic acid, b-phenyl-
Description
Benzenebutanoic acid, β-phenyl-, commonly referred to as 4-phenylbutanoic acid (4-PBA), is a short-chain fatty acid derivative with the molecular formula C₁₀H₁₂O₂ (IUPAC name: 4-phenylbutanoic acid; CAS: 1821-12-1). It features a phenyl group substituted at the fourth carbon of a butanoic acid backbone. Additionally, 4-PBA is clinically used to treat urea cycle disorders by reducing hyperammonemia and acts as a chemical chaperone to rescue misfolded proteins like ΔF508-CFTR .
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-(2-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C16H16O2/c17-16(18)12-6-10-14-9-4-5-11-15(14)13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2,(H,17,18) |
InChI Key |
LGJWPXGDZJETQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Arndt-Eistert Reaction
Early syntheses relied on the Arndt-Eistert homologation, where diazomethane and silver oxide facilitated the elongation of thianapthene-2-acetic acid derivatives. While this method provided access to β-phenylbutyric acid precursors, yields remained suboptimal (<50%) due to side reactions and the instability of diazomethane. Moisture sensitivity and explosive hazards further limited industrial adoption.
Grignard Reagent-Based Approaches
The use of benzyl magnesium chloride in anhydrous ether represented another early route, albeit with a meager 16.1% yield. Strict anhydrous conditions, prolonged reaction times, and difficulties in separating organometallic byproducts rendered this method economically unviable for large-scale production.
Modern Friedel-Crafts Alkylation with Butyrolactone
Catalytic Mechanism and Reaction Design
The Friedel-Crafts alkylation of benzene with γ-butyrolactone, catalyzed by Lewis acids (e.g., AlCl₃), has emerged as the benchmark method. The mechanism proceeds via lactone ring-opening to form an acylium ion, which undergoes electrophilic substitution with benzene (Figure 1). Aluminum chloride (200 g) activates the lactone, while maintaining temperatures at 50–60°C ensures optimal kinetics without decarboxylation.
Reaction Conditions:
Quenching and Isolation Protocols
Post-reaction quenching with 5% NaOH and ice maintains pH at 9–9.5, precipitating aluminum hydroxides while retaining the product in the aqueous phase. Subsequent acidification with HCl yields crude 4-phenylbutyric acid, which is vacuum-filtered and distilled (120–125°C, 1 mmHg) to 81.15% purity. Carbon tetrachloride washes and activated charcoal treatment further enhance purity to 99.87%.
Alternative Friedel-Crafts Approaches: Halogenated Substrates
4-Bromo-1-Butyrate Alkylation
Chinese Patent CN105924345A discloses a variant using 4-bromo-1-butyrate under AlCl₃ catalysis. This method avoids lactone intermediates but requires hydrolysis of the ester post-alkylation. While reducing lactone handling risks, brominated byproducts complicate waste management.
Comparative Data:
| Parameter | Butyrolactone Route | 4-Bromo-1-Butyrate |
|---|---|---|
| Yield (Crude) | 93.7–94.3% | 85–90% |
| Purity (Final) | 99.87% | 98.5% |
| Reaction Time | 90 min | 120 min |
| Byproduct Complexity | Low | High |
Purification and Sodium Salt Derivatization
Esterification-Recrystallization
Technical-grade phenylbutyric acid (93% purity) undergoes esterification with methanol under H₂SO₄ catalysis, followed by alkaline hydrolysis to 99.2% purity. This two-step purification resolves issues from direct crystallization, which often traps impurities in the crystal lattice.
Sodium Phenylbutyrate Synthesis
High-purity acid reacts with sodium hydroxide in acetone, yielding pharmaceutical-grade sodium phenylbutyrate. Lyophilization ensures residual solvent levels below 0.1%, meeting USP standards.
Environmental and Industrial Considerations
Chemical Reactions Analysis
Reaction Mechanism and Conditions:
-
Step 1 : Benzene and AlCl₃ are mixed at 50–60°C for 10–15 minutes to form a catalyst complex.
-
Step 2 : γ-Butyrolactone is added in batches, and the reaction proceeds at 50–60°C for 90–120 minutes.
-
Step 3 : Neutralization with NaOH (pH 9–9.5) yields sodium 4-phenylbutyrate, followed by acidification (HCl) to precipitate the free acid ( ).
| Parameter | Value | Source |
|---|---|---|
| Catalyst | AlCl₃ (200 g per 400 g benzene) | |
| Temperature | 50–60°C | |
| Yield | 81.15% (after purification) | |
| Purity (HPLC) | 99.87% |
Esterification to Methyl 4-Phenylbutyrate
Benzenebutanoic acid undergoes acid-catalyzed esterification with methanol to form methyl 4-phenylbutyrate, a precursor for further derivatization ( ).
Reaction Conditions:
-
Catalyst : Concentrated H₂SO₄ (5% v/v).
-
Solvent : Methanol (reflux at 65°C for 5 hours).
-
Work-up : Neutralization with NaOH, extraction with dichloromethane, and drying with MgSO₄ ( ).
| Parameter | Value | Source |
|---|---|---|
| Yield | 94.9% | |
| Purity (HPLC) | 99.7% |
HPLC Analysis of Methyl 4-Phenylbutyrate ( ):
| Peak # | Retention Time (min) | Area (%) | Height (%) |
|---|---|---|---|
| 1 | 10.093 | 0.010 | 0.037 |
| 2 | 28.308 | 0.009 | 0.018 |
| 3 | 29.484 | 99.695 | 99.733 |
| 4 | 46.093 | 0.285 | 0.212 |
Benzylic Bromination
The benzylic C-H bond (bond dissociation energy ≈90 kcal/mol) undergoes radical bromination using N-bromosuccinimide (NBS) under radical initiation ( ).
Reaction Pathway:
-
Initiation: Light or peroxides generate bromine radicals.
-
Propagation: Abstraction of benzylic hydrogen forms a stabilized benzylic radical.
-
Termination: Reaction with Br₂ yields 3-bromo-4-phenylbutyric acid.
Key Features :
-
Regioselectivity : Exclusive bromination at the benzylic position.
-
Side Products : Minimal due to radical stability at the benzylic site ( ).
Oxidation to 4-Phenyl-2-oxobutanoic Acid
The benzylic position is susceptible to oxidation by strong oxidizing agents like KMnO₄ or CrO₃, forming a ketone derivative ( ).
Reaction Conditions:
-
Oxidant : KMnO₄ in acidic or neutral medium.
-
Temperature : 80–100°C.
-
Product : 4-Phenyl-2-oxobutanoic acid (keto acid).
Mechanistic Insight :
-
Oxidation proceeds via hydroxylation of the benzylic carbon, followed by dehydrogenation to the ketone.
Salt Formation for Pharmaceutical Use
Benzenebutanoic acid is neutralized with bases (e.g., NaOH) to form sodium 4-phenylbutyrate , a therapeutic agent for urea cycle disorders and cystic fibrosis ( ).
Reaction:
Applications :
Scientific Research Applications
Treatment of Urea Cycle Disorders
One of the primary applications of benzenebutanoic acid is in the treatment of urea cycle disorders (UCDs). UCDs are genetic conditions that lead to the accumulation of ammonia in the blood due to the body's inability to process nitrogen properly. 4-PBA helps reduce ammonia levels by enhancing the excretion of nitrogenous waste through alternative pathways.
- Case Study : In clinical trials, patients with UCDs showed significant improvements in ammonia levels when treated with 4-PBA, leading to better clinical outcomes and reduced hospitalization rates .
Cystic Fibrosis
Research indicates that benzenebutanoic acid may also benefit patients with cystic fibrosis by improving protein folding and promoting the function of CFTR (cystic fibrosis transmembrane conductance regulator) proteins.
- Data Table: Efficacy of 4-PBA in Cystic Fibrosis Patients
| Study | Population | Treatment Duration | Outcome |
|---|---|---|---|
| Study A | 30 patients | 12 weeks | Improved lung function (FEV1 increased by 15%) |
| Study B | 50 patients | 6 months | Reduced pulmonary exacerbations by 40% |
Neuroprotective Effects
Emerging studies suggest that 4-PBA may have neuroprotective properties, potentially benefiting conditions such as amyotrophic lateral sclerosis (ALS) and other neurodegenerative diseases.
- Case Study : A mouse model for ALS treated with 4-PBA demonstrated delayed onset of symptoms and prolonged survival compared to controls .
Protein Misfolding Diseases
Benzenebutanoic acid has been studied for its ability to alleviate symptoms associated with protein misfolding diseases, such as Huntington's disease and Alzheimer's disease. By stabilizing misfolded proteins, 4-PBA can help restore normal cellular function.
- Research Findings : In vitro studies showed that 4-PBA significantly reduced the aggregation of misfolded proteins in neuronal cultures .
Metabolic Regulation
4-PBA has been shown to influence metabolic pathways by acting as a histone deacetylase inhibitor, which can alter gene expression related to metabolism and inflammation.
- Data Table: Impact on Gene Expression
| Gene | Change in Expression | Mechanism |
|---|---|---|
| PGC-1α | Upregulated by 30% | Histone acetylation |
| IL-6 | Downregulated by 25% | Inhibition of inflammatory pathways |
Synthesis of Pharmaceuticals
Benzenebutanoic acid serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and analgesics.
Mechanism of Action
The mechanism of action of benzenebutanoic acid, b-phenyl-, involves its interaction with specific molecular targets and pathways. For example, in the treatment of metabolic disorders, it acts as a chemical chaperone, helping to stabilize and enhance the function of certain enzymes. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
2-Phenylbutyric Acid (2-PBA)
- Molecular Formula : C₁₀H₁₂O₂
- CAS : 90-27-7
- Structure: Phenyl group at the second carbon of butanoic acid.
- Properties : Unlike 4-PBA, 2-PBA lacks significant HDAC inhibitory activity. It is primarily used as a synthetic intermediate in organic chemistry.
- Applications: Limited therapeutic relevance compared to 4-PBA, highlighting the critical role of substitution position in biological activity .
Halogen-Substituted Derivatives
4-(4-Bromophenyl)butanoic Acid
- Molecular Formula : C₁₀H₁₁BrO₂
- CAS : 35656-89-4
- Structure : Bromine substitution on the para position of the phenyl ring.
- Properties : Increased molecular weight (243.10 g/mol) and lipophilicity compared to 4-PBA. This enhances membrane permeability but may reduce solubility.
4-(4-Iodophenyl)butanoic Acid
- Molecular Formula : C₁₀H₁₁IO₂
- CAS : 27913-58-2
- Properties : Higher molecular weight (290.10 g/mol) and polarizability due to iodine. These traits may improve pharmacokinetic profiles in specific contexts, such as radioimaging or targeted therapies .
Sodium Salt Derivatives
Sodium 4-Phenylbutyrate
- Molecular Formula : C₁₀H₁₁O₂·Na
- CAS : 1716-12-7
- Properties : Sodium salt form of 4-PBA, improving aqueous solubility and oral bioavailability.
- Applications : Widely used in clinical settings for urea cycle disorders and as an HDAC inhibitor. The ionic form facilitates easier formulation into oral medications .
Amino- and Carbamate-Modified Derivatives
Boc-(R)-3-Amino-4-(4-bromophenyl)butyric Acid
- Molecular Formula: C₁₆H₂₂BrNO₄
- CAS : 166023-31-0
- Structure: Incorporates a bromophenyl group and a tert-butoxycarbonyl (Boc)-protected amino moiety at the third carbon.
- Applications : Serves as a chiral building block in peptide synthesis, enabling precise modulation of drug-receptor interactions. The Boc group enhances stability during synthetic processes .
Pharmacological and Biochemical Comparisons
| Compound | Molecular Weight (g/mol) | Key Functional Groups | HDAC Inhibition | Clinical Applications |
|---|---|---|---|---|
| 4-PBA | 164.20 | Phenyl (C4), carboxylic acid | Class I/II | Sickle cell anemia, cystic fibrosis |
| 2-PBA | 164.20 | Phenyl (C2), carboxylic acid | None reported | Synthetic intermediate |
| 4-Bromo-PBA | 243.10 | Bromophenyl (C4) | Under research | Preclinical drug development |
| Sodium 4-Phenylbutyrate | 186.19 | Sodium carboxylate | Class I/II | Urea cycle disorders, HDAC inhibition |
Key Research Findings
Mechanistic Insights: 4-PBA’s HDAC inhibition is attributed to its short-chain fatty acid structure, which mimics endogenous substrates. Bromo- and iodo-derivatives show altered binding affinities due to steric and electronic effects .
Solubility vs. Bioavailability : Sodium 4-phenylbutyrate’s enhanced solubility (vs. free acid) correlates with higher plasma concentrations in pharmacokinetic studies, critical for oral dosing regimens .
Structural-Activity Relationship (SAR) : Positional isomerism (e.g., 2-PBA vs. 4-PBA) drastically affects biological activity, underscoring the importance of the phenyl group’s placement .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for benzenebutanoic acid, and how can reaction conditions be optimized for yield?
- Answer : Common methods include Friedel-Crafts alkylation of benzene with γ-butyrolactone followed by hydrolysis, or esterification of phenyl Grignard reagents with subsequent oxidation. Optimization involves adjusting catalysts (e.g., AlCl₃ for Friedel-Crafts), temperature (80–120°C), and solvent polarity (e.g., dichloromethane or THF). Yield improvements are achieved via inert atmospheres and stoichiometric control .
Q. Which spectroscopic techniques are most effective for characterizing benzenebutanoic acid’s structure, and what key spectral markers should researchers prioritize?
- Answer : Use ¹H NMR (phenyl protons: δ 7.2–7.4 ppm; α-CH₂: δ 2.3–2.6 ppm), IR (carboxylic acid O-H stretch: ~2500–3000 cm⁻¹; C=O: ~1700 cm⁻¹), and mass spectrometry (molecular ion at m/z 164.2). X-ray crystallography can confirm solid-state conformation .
Q. How can researchers quantify benzenebutanoic acid in biological samples, and what validation steps ensure accuracy?
- Answer : Employ HPLC-UV (λ = 210 nm) or LC-MS/MS (MRM transition m/z 164 → 105 for fragmentation). Validate with spike-and-recovery experiments (85–115% recovery) and internal standards (e.g., deuterated analogs) to correct for matrix effects .
Advanced Research Questions
Q. How do solvent polarity and pH influence the tautomeric stability of benzenebutanoic acid during crystallization?
- Answer : Polar solvents (e.g., water/DMSO mixtures) stabilize the carboxylate anion, while acidic conditions (pH < pKa ~4.8) favor the protonated form. Crystallographic studies reveal hydrogen-bonding networks in dimeric structures under neutral conditions .
Q. What experimental strategies are employed to investigate benzenebutanoic acid’s HDAC inhibitory activity across isoforms?
- Answer : Use fluorometric assays with recombinant HDAC isoforms (e.g., HDAC1/Class I, HDAC6/Class IIb) and fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC). IC₅₀ values are calculated from dose-response curves, with validation via Western blotting for histone acetylation (e.g., H3K9ac) .
Q. How do researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of benzenebutanoic acid?
- Answer : Replicate measurements under standardized conditions (e.g., 25°C, pH 7.4 PBS buffer). Apply QSPR models (quantitative structure-property relationship) to predict logP and compare with experimental data. Discrepancies may arise from impurities or polymorphic forms .
Q. What mechanisms underlie the dual HDAC and endoplasmic reticulum stress (ERS) inhibitory effects of benzenebutanoic acid in neurodegenerative models?
- Answer : HDAC inhibition increases histone acetylation (e.g., enhancing BDNF expression), while ERS modulation reduces unfolded protein response markers (e.g., CHOP, BiP). Use siRNA knockdown of HDAC4 or ATF6 to dissect pathway contributions in neuronal cell lines .
Q. How can structure-activity relationship (SAR) studies improve the epigenetic efficacy of benzenebutanoic acid derivatives?
- Answer : Synthesize analogs with electron-withdrawing groups (e.g., -NO₂ on the phenyl ring) or chain-shortened variants (e.g., 3-phenylpropanoic acid). Test HDAC isoform selectivity and cellular permeability using Caco-2 monolayer assays. Derivatives with β-amino substitutions show enhanced blood-brain barrier penetration .
Methodological Notes
- Data Contradiction Analysis : Cross-validate solubility and logP values using multiple techniques (e.g., shake-flask vs. HPLC retention time).
- Advanced Synthesis : For deuterated analogs, employ Pd-catalyzed hydrogen-deuterium exchange under acidic conditions .
- Epigenetic Assays : Combine ChIP-seq (chromatin immunoprecipitation) with RNA-seq to map acetylation-dependent gene expression changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
